molecular formula C16H15FN4O B15055180 (4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine CAS No. 1707373-14-5

(4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B15055180
CAS No.: 1707373-14-5
M. Wt: 298.31 g/mol
InChI Key: PBRHYIDKGILWCE-UHFFFAOYSA-N
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Description

The compound (4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine (CAS: 1707373-14-5) is a 1,2,4-triazole derivative with a molecular formula of C₁₆H₁₅FN₄O and a molecular weight of 298.32 g/mol . Its structure features a 4-fluorophenyl group and a 3-methoxyphenyl substituent attached to the triazole core, linked via a methanamine bridge. The methoxy group at the 3-position of the phenyl ring may enhance lipophilicity, while the fluorine atom could influence electronic properties and binding interactions.

Properties

CAS No.

1707373-14-5

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

(4-fluorophenyl)-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C16H15FN4O/c1-22-13-4-2-3-11(9-13)15-19-16(21-20-15)14(18)10-5-7-12(17)8-6-10/h2-9,14H,18H2,1H3,(H,19,20,21)

InChI Key

PBRHYIDKGILWCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to minimize costs and maximize yield .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₁₆H₁₅FN₄O 4-Fluorophenyl, 3-methoxyphenyl 298.32 Methanamine linker; electron-rich methoxy group
N-((4H-1,2,4-triazol-3-yl)methyl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide C₁₅H₁₂N₅OS₂ Benzo[d]thiazole, thiophene 342.2 Thiophene-carboxamide backbone; electron-deficient heterocycles
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione C₂₀H₁₃F₂N₃O₂S₂ Phenylsulfonyl, difluorophenyl 435.45 Sulfonyl electron-withdrawing group; thione functionality
(4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine C₁₃H₁₁FN₆ Pyrazinyl, 4-fluorophenyl 270.27 Pyrazine substituent (electron-deficient); lower molecular weight
(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine C₁₄H₁₄N₄O₂ Furan-2-yl, 3-methoxyphenyl 270.29 Furan ring (electron-rich); similar methoxy group

Key Observations :

  • Electron Effects : The target compound’s 3-methoxyphenyl group is electron-rich, contrasting with sulfonyl (electron-withdrawing, ) and pyrazine (electron-deficient, ) substituents in analogs.
  • Lipophilicity : The methoxy group may increase lipophilicity compared to polar sulfonyl or heterocyclic groups (e.g., pyrazine) .

Comparison :

  • Crystallography studies for isostructural analogs highlight the importance of DMF in obtaining high-quality crystals .

Physicochemical and Spectral Properties

  • Target Compound: Limited data available; molecular weight and formula suggest moderate solubility in organic solvents .
  • Analog Data :
    • Benzo[d]thiazole-triazole hybrid : IR peaks at 1653 cm⁻¹ (C=O stretch) and 1546 cm⁻¹ (C=N); ESI-MS m/z 342.2 .
    • Sulfonylphenyl-triazoles : Thione IR absorption ~1200 cm⁻¹ (C=S); recrystallization from CHCl₃/petroleum ether indicates low polarity .
    • Pyrazine-triazole analog : Lower molecular weight (270.27 g/mol) suggests higher solubility than the target compound .

Biological Activity

The compound (4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H18FN5O\text{C}_{16}\text{H}_{18}\text{F}\text{N}_{5}\text{O}

Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Studies have indicated that similar triazole derivatives exhibit MIC values ranging from 0.046 to 3.11 μM against pathogens such as MRSA and E. coli . The presence of electron-donating groups like methoxy on the phenyl ring is believed to enhance antimicrobial activity.
Pathogen MIC (μM) Reference Compound MIC (μM)
MRSA0.046Vancomycin0.68
E. coli2.96Ciprofloxacin2.96

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of triazole derivatives. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways.

  • Case Study : A study demonstrated that triazole compounds could significantly reduce levels of TNF-α and IL-6 in vitro, suggesting a potential therapeutic role in inflammatory diseases .

Anticancer Activity

The anticancer properties of triazoles are another area of interest. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines.

  • Cell Line Studies : Compounds similar to (4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine were tested against various cancer cell lines, showing IC50 values below 10 μM in several cases . The structure-activity relationship (SAR) indicates that substituents on the phenyl rings significantly influence cytotoxicity.
Cell Line IC50 (μM) Reference Drug IC50 (μM)
HT-29<10Doxorubicin0.5
Jurkat<10Cisplatin1.0

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The triazole ring can interact with enzymes involved in fungal and bacterial cell wall synthesis.
  • Receptor Interaction : It may also bind to specific receptors involved in inflammatory responses or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazole derivatives can modulate ROS levels, contributing to their anticancer effects .

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